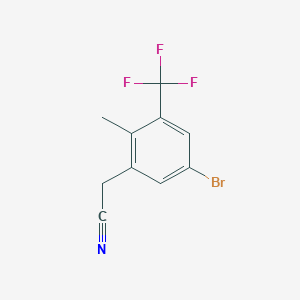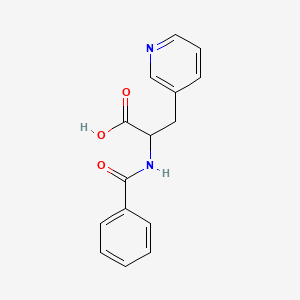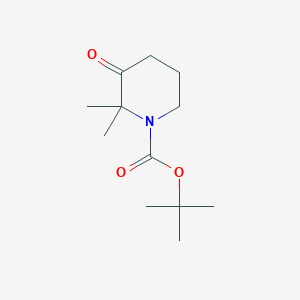
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A synthetic method for a similar compound, “5-bromo-2-methyl-3-(trifluoromethyl)pyridine”, has been disclosed in a patent . The synthesis involves several steps, starting with diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine, and eventually leading to the desired product .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula for a similar compound, “5-Bromo-3-(trifluoromethyl)-2-pyridinol”, is C6H3BrF3NO . Another similar compound, "2-MAplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions initiated by sodium dithionite showcases the use of similar brominated and fluorinated phenylacetonitriles as precursors in organic synthesis. This method offers a pathway to generate a variety of compounds including γ-butyrolactones and tetrahydrofurans, which have potential applications in medicinal chemistry and material science (Yang et al., 2007).
Photophysical Studies and Applications
Research on fluorescein derivatives, including the synthesis and photophysical studies of 5-bromo-4′,5′-bis(dimethylamino)fluorescein, highlights the role of brominated phenylacetonitriles in developing fluorescent markers. These derivatives, through their unique emission properties facilitated by bromine moieties, enable cross-coupling reactions that are crucial in bioimaging and diagnostic applications (Hwang et al., 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the structural modification and functionalization of molecules using brominated phenylacetonitriles as intermediates or reagents are instrumental. For example, ortho palladation and functionalization of l-Phenylalanine Methyl Ester involve similar compounds to create functionalized derivatives, highlighting the utility of such chemicals in synthesizing biologically active molecules (Vicente et al., 2007).
Advanced Materials Development
The development of advanced materials, such as enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, is another area of application. Brominated and fluorinated compounds play a crucial role in initiating polymerization processes that lead to materials with unique optical and electronic properties, useful in optoelectronics and photonics (Fischer et al., 2013).
Analytical and Environmental Chemistry
In analytical chemistry, the study of electro-oxidation of bromide in acetonitrile presents insights into the electrochemical behaviors of brominated compounds, which could be pertinent to environmental monitoring and the development of sensors for detecting halogenated organic compounds in various matrices (Allen et al., 2005).
Propiedades
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N/c1-6-7(2-3-15)4-8(11)5-9(6)10(12,13)14/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQKOPQDLPFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

![N-(3,4-difluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2689777.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
methanone](/img/structure/B2689780.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2689782.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)


![N-(3-cyclopropyl-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2689788.png)


![2-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}pyridine-3-carboxylic acid](/img/structure/B2689792.png)